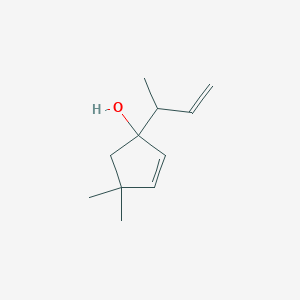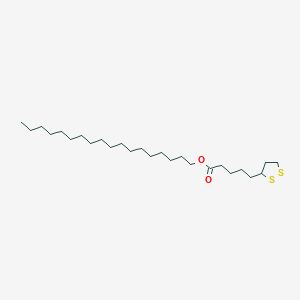
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a compound that belongs to the class of organosulfur compounds. It is derived from lipoic acid, which is known for its antioxidant properties. This compound has a long octadecyl chain, which makes it lipophilic, and a dithiolane ring, which is responsible for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of lipoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular redox reactions.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to modulate redox reactions within cells. The dithiolane ring can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. It can scavenge free radicals and regenerate other antioxidants, thereby protecting cells from oxidative damage. The compound also influences various signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: The parent compound, known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of lipoic acid, also an antioxidant.
Trolox-Lipoic Acid Conjugates: Hybrid molecules combining the properties of lipoic acid and Trolox.
Uniqueness
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is unique due to its long octadecyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes. This property makes it particularly useful in applications where membrane integration is important, such as in the formulation of liposomal drug delivery systems .
Properties
CAS No. |
112667-35-3 |
|---|---|
Molecular Formula |
C26H50O2S2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
octadecyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C26H50O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-28-26(27)21-18-17-20-25-22-24-29-30-25/h25H,2-24H2,1H3 |
InChI Key |
SISRRSVQWKHMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)
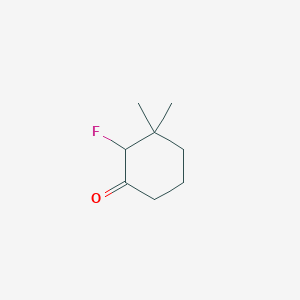
![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
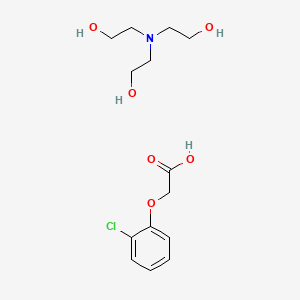
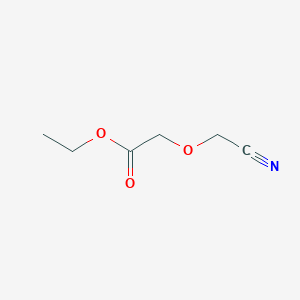
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
